2,2,4,4-tetramethylcyclobutan-1-ol

Catalog No.
S3341949
CAS No.
54267-72-0
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,4,4-tetramethylcyclobutan-1-ol

CAS Number

54267-72-0

Product Name

2,2,4,4-tetramethylcyclobutan-1-ol

IUPAC Name

2,2,4,4-tetramethylcyclobutan-1-ol

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-7(2)5-8(3,4)6(7)9/h6,9H,5H2,1-4H3

InChI Key

MNQXFRIDDHPSJP-UHFFFAOYSA-N

SMILES

CC1(CC(C1O)(C)C)C

Canonical SMILES

CC1(CC(C1O)(C)C)C

2,2,4,4-Tetramethylcyclobutan-1-ol, also known as 2,2,4,4-tetramethyl-1,3-cyclobutanediol, is a cyclic organic compound characterized by its unique structure that includes a cyclobutane ring with two hydroxyl groups. The molecular formula for this compound is C₈H₁₆O₂, and it has a molecular weight of 144.21 g/mol. This compound exists as a mixture of cis and trans isomers due to the stereochemistry of the hydroxyl groups attached to the cyclobutane ring .

The compound is notable for its rigidity and stability, which make it an attractive alternative to bisphenol A in polymer applications. Its structure prevents the formation of cyclic structures from the hydroxyl groups, allowing for better thermal and mechanical properties in derived materials .

Synthesis and characterization:

Cyclobutanol, 2,2,4,4-tetramethyl-, also known as 2,2,4,4-tetramethylcyclobutanol, is a small organic molecule. While research on this specific compound is limited, there is scientific literature on the synthesis and characterization of similar cyclobutanol derivatives. These studies involve methods for creating the molecule in a laboratory setting and analyzing its properties using various techniques like spectroscopy and chromatography [, ].

Potential applications:

  • Organic chemistry: As building blocks for the synthesis of more complex molecules with potential applications in drug discovery and material science [].
  • Medicinal chemistry: Studying the interactions of these molecules with biological systems to understand their potential therapeutic effects [].

The chemical reactivity of 2,2,4,4-tetramethylcyclobutan-1-ol is influenced by its functional groups. Notably, it can undergo:

  • Esterification: The compound can react with carboxylic acids or their derivatives to form esters. This reaction may involve catalysts such as zinc chloride or phosphoric acid .
  • Nucleophilic Substitution: The compound can react with various nucleophiles under specific conditions. The steric hindrance introduced by the bulky tetramethyl groups affects the reaction pathways and yields.
  • Hydrogenation: The precursor diketone can be hydrogenated to yield the diol through catalytic processes involving metals like ruthenium or nickel .

The synthesis of 2,2,4,4-tetramethylcyclobutan-1-ol typically involves:

  • Pyrolysis of Isobutyric Anhydride: This step generates 2,2,4,4-tetramethylcyclobutanedione.
  • Catalytic Hydrogenation: The diketone undergoes hydrogenation using catalysts such as ruthenium or nickel to yield the diol. The process results in a mixture of cis and trans isomers due to different reaction pathways during hydrogenation .

The primary applications of 2,2,4,4-tetramethylcyclobutan-1-ol include:

  • Polymer Production: It serves as a monomer for producing polyesters and copolycarbonates that are alternatives to bisphenol A-based materials. These polymers exhibit high thermal stability and mechanical strength.
  • Consumer Products: Due to its favorable properties and safety profile compared to bisphenol A, it is used in various consumer goods including food containers and medical devices .

Interaction studies involving 2,2,4,4-tetramethylcyclobutan-1-ol focus on its compatibility with other materials in polymer formulations. Research indicates that this compound can be effectively combined with flexible diols to enhance impact resistance while maintaining clarity and thermal stability in the final products .

Further studies are necessary to explore its interactions at a molecular level with different nucleophiles and catalysts during

Several compounds share structural similarities with 2,2,4,4-tetramethylcyclobutan-1-ol. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeSimilarity IndexUnique Features
3-Hydroxycyclobutane-1,1-diyl dimethanolCyclobutane derivative1.00Contains additional hydroxyl groups
(1R,2R,5R,7S)-4,4-Dimethylbicyclo[3.2.0]heptane-2,7-diolBicyclic alcohol0.94Different bicyclic structure
(1R,5R,7S)-2,5-Dimethylbicyclo[3.2.0]heptane-2,7-diolBicyclic alcohol0.89Variation in position of methyl groups
2-Cyclopropyl-2-methylcyclobutanolCyclobutane derivative0.89Contains cyclopropyl group which alters reactivity
2,2,4-Trimethyl-1,3-pentanediolAliphatic diol0.94Linear structure compared to cyclobutane ring

The uniqueness of 2,2,4,4-tetramethylcyclobutan-1-ol lies in its rigid cyclobutane framework combined with two hydroxyl groups positioned at strategic locations that enhance its utility in polymer science while minimizing health risks associated with similar compounds like bisphenol A .

XLogP3

2.1

Wikipedia

Cyclobutanol, 2,2,4,4-tetramethyl-

Dates

Modify: 2023-08-19

Explore Compound Types